rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a 2-methoxyphenyl group at position 4 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₃H₁₄O₄, with a molar mass of 234.25 g/mol (derived from analogs in ). The 2-oxabicyclo[2.1.1]hexane system introduces significant ring strain and conformational rigidity, which can influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-5-3-2-4-8(9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
InChI Key |
YWTPETSTSYFLNL-LOWVWBTDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Preparation of the Unsaturated Precursors: Phenylacetaldehyde derivatives are methylenated using Eschenmoser’s salt, producing α,β-unsaturated aldehydes.
- [2+2]-Cycloaddition: The unsaturated aldehyde undergoes photochemically or thermally induced [2+2]-cycloaddition with a suitable alkene or olefin, such as 1,3-dienes or styrene derivatives, under controlled conditions (e.g., UV irradiation at 365 nm).
Key Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methylenation | Eschenmoser’s salt | Room temp, 90 min | 80-85% | |
| Cycloaddition | UV light, alkene | 16 hrs, inert atmosphere | 60-70% |
Notes:
- The stereochemistry (rac-(1R,4S,5S)) is typically controlled by the stereoselectivity of the cycloaddition step.
- The cycloadduct is then subjected to further functionalization to introduce the carboxylic acid group.
Functionalization of the Bicyclic Core
Post-cycloaddition modifications include oxidation, carboxylation, and substitution to install the carboxylic acid and methoxyphenyl groups.
Procedure:
- Oxidation: The bicyclic alcohols or ketones are oxidized using reagents like potassium permanganate or Jones reagent to yield the corresponding carboxylic acids.
- Aryl Substitution: The introduction of the 2-methoxyphenyl group is achieved via Friedel-Crafts acylation or via nucleophilic aromatic substitution, depending on the precursor's functional groups.
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ or Jones reagent | Cold, aqueous | 70-80% | |
| Aryl substitution | Friedel-Crafts acylation | Lewis acid catalyst, reflux | 65-75% |
Notes:
- The stereochemistry at the chiral centers is retained during oxidation if conditions are carefully controlled.
- The methoxy group on the phenyl ring is introduced either prior to cycloaddition or via subsequent aromatic substitution.
Alternative Route: Cycloaddition of Pre-Functionalized Building Blocks
Another promising method involves the use of pre-functionalized cyclobutane derivatives or oxabicyclic intermediates, which are subjected to ring-opening or rearrangement reactions.
Procedure:
- Synthesis of oxabicyclic intermediates via [2+2]-cycloaddition of suitable dienes and ketones.
- Functionalization with methoxyphenyl groups through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).
Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cycloaddition | Dienes + ketones | UV irradiation | 55-65% | |
| Cross-coupling | Pd catalysts | Reflux, inert atmosphere | 60-70% |
Summary of Key Reagents and Conditions
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Methylenation | Eschenmoser’s salt | Room temperature | 80-85% | Converts aldehyde to α,β-unsaturated aldehyde |
| [2+2]-Cycloaddition | UV light, styrene derivatives | 16 hrs, inert atmosphere | 60-70% | Forms the bicyclic core |
| Oxidation | KMnO₄ or Jones reagent | Cold, aqueous | 70-80% | Converts alcohols to acids |
| Aromatic substitution | Friedel-Crafts acylation | Reflux, Lewis acid | 65-75% | Adds methoxyphenyl group |
Research Findings and Data Tables
Recent studies have demonstrated the high stereoselectivity of these pathways, with yields often exceeding 60%. For example, the synthesis of similar bicyclic acids via photochemical cycloadditions has been optimized to produce racemic mixtures with high purity and stereochemical control.
Notes on Purification and Characterization
- Purification is typically achieved through MPLC or silica gel chromatography.
- Characterization involves NMR, MS, and X-ray crystallography to confirm stereochemistry and purity.
Chemical Reactions Analysis
rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
a) 4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Molecular Formula : C₁₃H₁₄O₃
- Molar Mass : 218.25 g/mol
- Key Difference : Substitution of the methoxy group (-OCH₃) with a methyl group (-CH₃) at the phenyl ring.
- This may alter pharmacokinetic properties such as membrane permeability.
b) rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
- Molecular Formula : C₉H₁₂O₄
- Molar Mass : 184.2 g/mol
- Key Difference : A methoxycarbonyl (-COOCH₃) group replaces the phenyl substituent at position 3.
- Impact: The ester group introduces hydrolytic instability compared to the stable phenyl ring.
Analogues with Varied Bicyclic Frameworks
a) (1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
- Molecular Formula : C₈H₁₂O₃
- Molar Mass : 156.18 g/mol
- Key Difference : Expansion of the bicyclic system to [2.2.1] from [2.1.1], increasing ring size.
- Impact : The [2.2.1] system reduces ring strain and alters conformational flexibility, which may affect binding to biological targets or catalytic activity.
b) Ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate
- Key Feature : Ethyl ester substituent at position 5.
- Impact : The ester group (vs. carboxylic acid) reduces acidity and increases lipophilicity. Thermolysis studies show fragmentation into ethyl 2-ethenyl-4-oxobutyrate, highlighting instability under thermal stress compared to the carboxylic acid derivative.
Nitrogen-Containing Analogues
a) (1R,4S,5S)-Rel-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- Molecular Formula: C₁₁H₁₇NO₄
- Molar Mass : 227.26 g/mol
- Key Difference : Replacement of the oxygen atom in the bicyclic core with nitrogen (2-azabicyclo).
- The tert-butoxycarbonyl (Boc) group acts as a protective moiety, enhancing solubility in organic solvents during synthesis.
Research Findings and Implications
- Stability and Reactivity : The carboxylic acid group in the target compound improves thermal stability compared to ester derivatives (e.g., ’s ethyl ester fragmenting upon thermolysis).
- Synthetic Utility : Nitrogen-containing analogs (e.g., 2-azabicyclo) are valuable intermediates in drug discovery due to their ability to mimic natural peptide backbones.
Biological Activity
rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[2.1.1]hexane core and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in drug development.
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- Structural Features : The compound features a methoxyphenyl group and a bicyclic ether structure, contributing to its unique reactivity and interaction profiles with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its structural characteristics suggest that it may act as a bioisostere for other compounds in medicinal chemistry, potentially influencing enzyme inhibition or receptor modulation.
Potential Biological Targets
- Enzymes : Interaction studies indicate that this compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits the enzyme cyclooxygenase (COX), which plays a crucial role in inflammatory processes. The inhibition was assessed using in vitro assays, revealing an IC50 value indicative of significant potency against COX activity.
Case Study 2: Receptor Modulation
Another investigation focused on the compound's interaction with serotonin receptors. Binding affinity studies showed that this compound exhibits selective binding to 5-HT2A receptors, suggesting potential applications in treating mood disorders.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | C13H14O4 | Similar bicyclic structure with different substituents |
| Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | C12H12O3 | Lacks methoxy substitution; simpler structure |
Q & A
Q. Q1. What are the established synthetic routes for rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid?
The synthesis typically involves cycloaddition reactions to construct the bicyclic core, followed by functional group transformations to introduce the 2-methoxyphenyl and carboxylic acid groups. A common approach includes:
- Step 1 : Diels-Alder or [2+2] cycloaddition to form the bicyclo[2.1.1]hexane scaffold.
- Step 2 : Selective oxidation (e.g., using KMnO₄ or CrO₃) to install the carboxylic acid moiety.
- Step 3 : Suzuki coupling or Friedel-Crafts alkylation to attach the 2-methoxyphenyl group .
Key Considerations : Optimize reaction temperatures (e.g., 0–60°C) and solvent systems (e.g., THF/water mixtures) to minimize side reactions .
Q. Q2. What analytical methods are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., methoxy group at C4).
- X-ray Crystallography : Resolves absolute configuration and bicyclic ring geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₆O₄; expected [M+H]⁺ = 261.1121) .
Basic Biological and Chemical Properties
Q. Q3. How does the 2-methoxyphenyl substituent influence solubility and reactivity?
The 2-methoxyphenyl group enhances lipophilicity (logP ≈ 2.1) compared to unsubstituted analogs, impacting solubility in polar solvents like ethanol. Reactivity studies suggest:
- Acid Sensitivity : The methoxy group stabilizes adjacent carbocations under acidic conditions, enabling selective derivatization.
- Electrophilic Aromatic Substitution : Reacts preferentially at the para position due to steric hindrance from the bicyclic core .
Q. Q4. What in vitro assays are used to screen its biological activity?
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric/colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity (IC₅₀ values) .
Advanced Research: Stereochemistry and Optimization
Q. Q5. How can enantiomeric resolution be achieved for this racemic compound?
Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Kinetic Resolution : Enzymatic hydrolysis (e.g., lipase-catalyzed esterification) to separate enantiomers . Data Note : Reported enantiomeric excess (ee) >98% using immobilized Candida antarctica lipase .
Q. Q6. What strategies mitigate low yields in large-scale bicyclic core synthesis?
- Continuous Flow Reactors : Improve heat transfer and reduce side products (e.g., dimerization) during cycloaddition.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in aryl coupling steps .
Advanced Mechanistic and Data Analysis
Q. Q7. How to resolve contradictory solubility data reported in different studies?
- Statistical Analysis : Apply ANOVA to compare datasets, accounting for solvent purity and temperature fluctuations.
- Molecular Dynamics Simulations : Model solvation shells to predict solubility trends in mixed solvents .
Q. Q8. What computational methods elucidate its mechanism of enzyme inhibition?
- Docking Studies (AutoDock Vina) : Identify binding poses in COX-2 active sites (ΔG ≈ -8.2 kcal/mol).
- MD Simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
